molecular formula C21F42O7 B088638 Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride CAS No. 13140-24-4

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

Cat. No. B088638
CAS RN: 13140-24-4
M. Wt: 1162.2 g/mol
InChI Key: WWLDXJJOBWJDPA-UHFFFAOYSA-N
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Description

"Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride" is a complex perfluorinated compound, belonging to a class of chemicals known for their extensive fluorination. This extensive fluorination typically imparts unique properties such as high thermal stability and chemical resistance.

Synthesis Analysis

The synthesis of such heavily fluorinated compounds usually involves direct fluorination or other specialized fluorination techniques. For example, Banks et al. (1999) synthesized perfluoro-(2,2,6,6-tetramethyl- N -fluoropiperidine) through direct fluorination, which might be similar to the synthesis methods for the compound (Banks et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a backbone of carbon atoms fully saturated with fluorine atoms. This saturation provides exceptional stability and defines the compound's physical and chemical properties.

Chemical Reactions and Properties

Perfluorinated compounds typically exhibit high chemical inertness due to the strength of the carbon-fluorine bond. For instance, Leclerc et al. (2015) explored the reactivity of perfluoroalkyl cobalt(III) fluoride complexes, highlighting the unique reactivity of perfluorinated compounds in specific catalytic conditions (Leclerc et al., 2015).

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : The compound has been used in the synthesis of fluorinated tertiary thio- and selenoethers, as described by Suzuki et al. (1987) in their study on the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride (Suzuki, Satake, Uno, & Shimizu, 1987).

  • Development of Perfluorinated Vinyl Ether Monomers : Okazoe et al. (2001) developed a new synthetic procedure for preparing various perfluoro(alkoxyalkanoyl) fluorides, which are precursors to perfluorinated vinyl ether monomers, from non-fluorinated alkoxyalcohols (Okazoe, Watanabe, Itoh, Shirakawa, & Tatematsu, 2001).

  • Thermal Decomposition in Fire Fighting : Yamamoto et al. (1997) studied the thermal decomposition of various fluorinated compounds, including perfluoro- N -ethylpyrrolidine, to evaluate their thermal behavior in fire fighting applications (Yamamoto, Yasuhara, Shiraishi, Kaya, & Abe, 1997).

  • Synthesis of Novel Polymethacrylates : Hayakawa et al. (1998) synthesized novel fluorinated methacrylic polymers and copolymers using perfluoro(2-pyrrolidinopropionyl fluoride) and perfluoro(3-pyrrolidinopropionyl fluoride), demonstrating their utility in creating tough polymer films with excellent water repellency (Hayakawa, Terasawa, Hayashi, & Abe, 1998).

  • Creation of Modified Surfaces for Oil and Water Separation : Saito et al. (2016) utilized a variety of perfluoroacyl fluorides to create modified surfaces with controlled wettability, ranging from superamphiphobic to superoleophobic–superhydrophilic characteristics, for applications in the separation of oil and water (Saito, Tsushima, Honda, Kamiya, Fujita, & Sawada, 2016).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21F42O7/c22-1(64)2(23,9(31,32)33)65-17(54,55)4(26,11(37,38)39)67-19(58,59)6(28,13(43,44)45)69-21(62,63)8(30,15(49,50)51)70-20(60,61)7(29,14(46,47)48)68-18(56,57)5(27,12(40,41)42)66-16(52,53)3(24,25)10(34,35)36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDXJJOBWJDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21F42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884509
Record name Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

CAS RN

13140-24-4
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13140-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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